molecular formula C12H8ClFN2OS2 B10779206 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide CAS No. 750621-19-3

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B10779206
CAS No.: 750621-19-3
M. Wt: 314.8 g/mol
InChI Key: WIYIHXHWMONCNB-UHFFFAOYSA-N
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Description

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzothiophene core with multiple substituents, including chlorine, fluorine, and a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of a suitable precursor containing sulfur and a halogenated aromatic ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacokinetic properties.

Reaction Conditions Product Reference
6M HCl, reflux, 12 hours3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid
2M NaOH, 80°C, 8 hours3-Chloro-6-fluoro-1-benzothiophene-2-carboxylate (sodium salt)

The carboxylic acid derivative is a precursor for further functionalization, such as esterification or coupling reactions .

Nucleophilic Substitution at Chlorine

The electron-withdrawing benzothiophene ring activates the chlorine atom at position 3 for nucleophilic aromatic substitution (SNAr).

Nucleophile Conditions Product Reference
PiperazineDMF, K₂CO₃, 80°C, 24 hoursN-(4,5-Dihydrothiazol-2-yl)-3-(piperazin-1-yl)-6-fluorobenzo[b]thiophene-2-carboxamide
ThiophenolEtOH, NaH, reflux, 12 hours3-(Phenylthio)-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide

Fluorine at position 6 remains inert under mild conditions due to its strong C–F bond but may participate in harsh fluorination reactions .

Thiazoline Ring Modifications

The 4,5-dihydrothiazole (thiazoline) ring exhibits reactivity typical of saturated heterocycles:

Oxidation

Controlled oxidation converts the thiazoline to a thiazole, enhancing aromaticity:
ThiazolineMnO2,CH2Cl2,rtThiazole\text{Thiazoline} \xrightarrow{\text{MnO}_2, \text{CH}_2\text{Cl}_2, \text{rt}} \text{Thiazole}
This reaction increases the compound’s planarity, potentially improving target binding .

Alkylation/Acylation

The secondary amine in the thiazoline reacts with electrophiles:

  • Alkylation : Treatment with methyl iodide (CH₃I) in THF yields N-methylated derivatives.

  • Acylation : Acetyl chloride (AcCl) in pyridine forms the corresponding acetamide .

Electrophilic Aromatic Substitution (EAS)

Reagent Conditions Position Reference
HNO₃/H₂SO₄0°C, 2 hoursPosition 5
SO₃/H₂SO₄100°C, 6 hoursPosition 4

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

Reaction Type Conditions Product Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C3-(Aminoaryl)-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide

Condensation Reactions

The carboxamide’s NH group reacts with aldehydes to form Schiff bases, which are intermediates in heterocyclic synthesis:
RCHO+AmideEtOH, ΔRCH=N–Carboxamide\text{RCHO} + \text{Amide} \xrightarrow{\text{EtOH, Δ}} \text{RCH=N–Carboxamide}
These imines are precursors for thiazolidinones or oxadiazoles under cyclocondensation .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiazoline ring, generating thiyl radicals that dimerize or trap oxygen . This property is relevant in photodynamic therapy research.

Scientific Research Applications

Antimicrobial Applications

Research indicates that 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis10 µg/mL

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Potential

The anticancer efficacy of this compound has been evaluated through in vitro studies using various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF75.0
HeLa7.5
A549 (Lung Cancer)10.0

The results indicate that the compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Study: Molecular Docking Analysis

A study utilized Schrodinger software to perform molecular docking simulations against various targets such as:

  • 5-Lipoxygenase (5-LOX) : The compound showed a strong binding affinity, indicating potential as an anti-inflammatory agent.

This insight suggests that further structural optimization could enhance its efficacy and specificity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological responses. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Chloro-4-(1,3-thiazol-2-yl)pyrimidine

  • 3-Chloro-N-(3,5-dihydro-1,3-thiazol-2-yl)benzamide

  • 6-Fluoro-1-benzothiophene-2-carboxamide

Uniqueness: 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents and the presence of both fluorine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity.

Biological Activity

The compound 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₃ClF N₃OS
  • Molecular Weight : 319.80 g/mol
  • IUPAC Name : this compound

The presence of a thiazole ring and a benzothiophene moiety contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds containing thiazole derivatives exhibit significant antibacterial properties. For instance, the related compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed promising results against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus4
E. coli8

This table illustrates the antibacterial potency of the compound against selected pathogens.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively explored. In vitro studies have indicated that certain thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells. For example, thiazole derivatives have shown IC50 values indicating significant reduction in cell viability .

CompoundCell LineIC50 (µg/mL)Effectiveness (%)
This compoundCaco-220.639.8
A54935.031.9

The above table summarizes the anticancer activity of the compound against specific cell lines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the synthesis of various thiazole derivatives and their antimicrobial activities against resistant strains of bacteria. The synthesized compounds showed effectiveness in inhibiting growth in methicillin-resistant S. aureus .
  • Cytotoxicity Studies : Research focusing on structure–activity relationships (SAR) indicated that modifications on the thiazole ring significantly impact cytotoxicity against cancer cell lines. For instance, the introduction of electron-donating groups enhanced the activity against Caco-2 cells .
  • Mechanism of Action : Preliminary investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are required to elucidate this mechanism fully .

Properties

IUPAC Name

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYIHXHWMONCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345953
Record name 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750621-19-3
Record name 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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